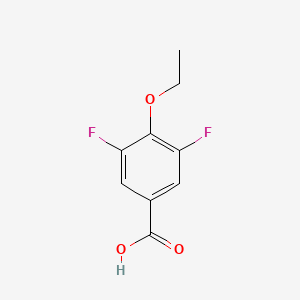

4-Ethoxy-3,5-difluorobenzoic acid

Description

Significance of Fluorinated Benzoic Acid Derivatives in Organic Synthesis

The strategic incorporation of fluorine into organic molecules, particularly aromatic systems like benzoic acid, is a widely employed strategy in medicinal chemistry and materials science. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties. In the context of benzoic acid derivatives, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes. This can increase the in vivo half-life of a bioactive molecule.

Improved Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to permeate biological membranes. guidechem.com

Modulation of Acidity: The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid proton, which can influence how the molecule interacts with biological targets.

Altered Binding Affinities: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially increasing the binding affinity of a drug candidate to its target protein. guidechem.com

These attributes have made fluorinated benzoic acids crucial precursors and intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com Their unique electronic properties enable specific reactivity patterns that are essential for advanced organic synthesis.

Overview of Aromatic Carboxylic Acid Scaffolds in Chemical Science

Aromatic carboxylic acids are a fundamental class of organic compounds that serve as versatile building blocks across a vast range of chemical applications. researchgate.netmdpi.comuni-halle.de Their utility stems from the dual reactivity of the aromatic ring and the carboxylic acid functional group.

The carboxylic acid moiety can be readily converted into a wide array of other functional groups, including esters, amides, and acyl chlorides, making it a powerful handle for molecular construction. Furthermore, the carboxyl group's ability to act as both a hydrogen-bond donor and acceptor allows these scaffolds to direct the self-assembly of molecules into highly ordered structures.

This property is particularly exploited in materials science, where aromatic carboxylic acids are extensively used as organic linkers for the construction of:

Metal-Organic Frameworks (MOFs): These are crystalline materials with porous structures, created by linking metal ions with organic ligands, often aromatic polycarboxylic acids. researchgate.netmdpi.comuni-halle.deoup.comtandfonline.com MOFs have applications in gas storage, catalysis, and sensing. researchgate.net

Coordination Polymers: Similar to MOFs, these materials consist of metal centers linked by organic ligands, forming extended networks with diverse topologies and functional properties. mdpi.comuni-halle.deoup.comtandfonline.com

Liquid Crystals: Specific aromatic carboxylic acids, particularly those with rigid cores and flexible side chains, are precursors to liquid crystalline materials used in display technologies. mdpi.comoup.com The ability of the carboxylic acid groups to form hydrogen-bonded dimers is a key factor in the formation of certain liquid crystal phases.

In medicinal chemistry, the aromatic carboxylic acid scaffold is a common feature in many active pharmaceutical ingredients (APIs), where the acidic group often serves as a key pharmacophore for interacting with biological targets. rsc.org

Research Context and Scope for 4-Ethoxy-3,5-difluorobenzoic Acid

While extensive literature exists for parent compounds like 3,5-difluorobenzoic acid, specific research focusing solely on this compound is more specialized. Its role is primarily that of a bespoke intermediate or building block for the synthesis of highly tailored functional molecules. The combination of the 3,5-difluoro substitution pattern with a 4-alkoxy group points toward applications where precise control over electronic properties, molecular shape, and intermolecular interactions is critical.

The most prominent research context for analogous 4-alkoxy-difluorobenzoic acids is in the field of liquid crystals . The rigid difluorinated phenyl core, combined with a flexible alkoxy chain, is a classic design element for calamitic (rod-shaped) liquid crystals. The lateral fluorine atoms can enhance mesophase stability and influence the dielectric anisotropy of the final material, a key parameter for display applications. Research on hydrogen-bonded liquid crystals (HBLCs) has shown that derivatives of 4-alkoxybenzoic acid with fluorine substituents are used to create materials with specific smectic and nematic phases.

Although a detailed synthesis for this compound is not widely published in peer-reviewed literature, its preparation can be inferred from established organic chemistry methods. A plausible synthetic route would involve the etherification of a 4-hydroxy-3,5-difluorobenzoic acid precursor. The synthesis of related compounds, such as 2,4-dichloro-3,5-difluorobenzoic acid, often starts from commercially available fluorinated precursors and involves steps like nitration, reduction, diazotization, and hydrolysis to install the desired functional groups. stenutz.eu For instance, the synthesis of ethyl 4-amino-3,5-difluorobenzoate has been reported, starting from 4-amino-3,5-difluorobenzoic acid, which is then esterified. This highlights the modular nature of synthesizing substituted benzoic acids.

The scope of this compound is therefore primarily as a specialized synthon, likely prepared for the multi-step synthesis of target molecules in materials science or potentially as a fragment in medicinal chemistry discovery programs.

Physicochemical Data

Detailed experimental physicochemical properties for this compound are not widely available in peer-reviewed scientific literature. However, data for the parent compound, 3,5-Difluorobenzoic acid, is well-documented and provides a useful reference point for understanding the core chemical scaffold.

Table 1: Physicochemical Properties of 3,5-Difluorobenzoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 455-40-3 | nih.govsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₇H₄F₂O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 158.10 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 121-123 °C | chemicalbook.com |

| Appearance | Off-white needles or chunks |

Table of Compounds Mentioned

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPWRWTXAQDVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 4 Ethoxy 3,5 Difluorobenzoic Acid

Strategies for Aromatic Ring Functionalization

The construction of the 4-ethoxy-3,5-difluorobenzoic acid scaffold hinges on the effective functionalization of the aromatic ring. This involves the precise introduction of two fluorine atoms and an ethoxy group at the desired positions.

Introduction of Fluorine Substituents

The incorporation of fluorine atoms onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. Several methods can be employed for this transformation. One common approach involves electrophilic fluorination, where a source of electrophilic fluorine is used to directly introduce fluorine atoms onto the aromatic ring. However, controlling the regioselectivity of this reaction can be challenging, especially in the presence of other directing groups.

A more controlled method involves nucleophilic aromatic substitution (SNA r) on a suitably activated precursor. For instance, starting with a polysubstituted benzene (B151609) ring bearing good leaving groups, such as nitro or chloro groups, in positions ortho and para to an activating group, allows for their displacement by fluoride ions.

Another powerful technique is the Balz-Schiemann reaction, which involves the thermal decomposition of an arenediazonium tetrafluoroborate salt. This method is particularly useful for introducing a fluorine atom at a specific position on the ring, starting from an amino group. For the synthesis of 3,5-difluorinated compounds, a multi-step sequence starting from a precursor like 2,4,5-trichloronitrobenzene can be envisioned, involving a series of nucleophilic substitutions and other transformations to arrive at the desired 3,5-difluoro substitution pattern.

Etherification at the Para Position

The introduction of the ethoxy group at the para position is typically achieved through a Williamson ether synthesis. This reaction involves the O-alkylation of a corresponding para-hydroxy-substituted precursor with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.

For the synthesis of this compound, a plausible precursor would be a 3,5-difluoro-4-hydroxybenzoic acid derivative. The phenolic hydroxyl group of this precursor can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the ethylating agent in an S N 2 reaction to form the desired ether linkage. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the reaction.

Carboxylic Acid Group Formation and Modification

The final key functional group to be introduced or unmasked is the carboxylic acid. This can be achieved through various methods, including the oxidation of a precursor moiety or the hydrolysis of a nitrile or ester group.

Oxidation of Precursor Moieties

If the synthetic strategy involves carrying a precursor group that can be oxidized to a carboxylic acid, such as a methyl or an aldehyde group, this transformation is typically performed in the later stages of the synthesis to avoid interference with other reagents. For example, a 4-ethoxy-3,5-difluorotoluene intermediate could be oxidized to this compound using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

Alternatively, a more selective method involves the oxidation of a corresponding benzaldehyde. A plausible intermediate, 4-ethoxy-3,5-difluorobenzaldehyde, can be oxidized to the carboxylic acid using milder oxidizing agents like silver oxide (Ag₂O) or by employing a Pinnick oxidation with sodium chlorite (NaClO₂).

Hydrolysis of Nitrile or Ester Precursors

A common and efficient method for introducing a carboxylic acid group is through the hydrolysis of a nitrile (-CN) or an ester (-COOR) group. This approach is advantageous as the nitrile or ester functionality is often stable under various reaction conditions used to introduce other substituents.

The hydrolysis can be carried out under either acidic or basic conditions. For instance, a 4-ethoxy-3,5-difluorobenzonitrile intermediate can be refluxed with a strong acid, such as sulfuric acid or hydrochloric acid, or a strong base, like sodium hydroxide, to yield this compound. nih.gov Basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to afford the final carboxylic acid.

The following table provides a summary of potential precursors and their conversion to the carboxylic acid group:

| Precursor Moiety | Reagents and Conditions for Conversion to Carboxylic Acid |

| Benzonitrile | Acid or base-catalyzed hydrolysis (e.g., H₂SO₄/H₂O, reflux or NaOH/H₂O, reflux followed by H₃O⁺ workup) nih.gov |

| Benzaldehyde | Oxidation (e.g., KMnO₄, Ag₂O, or NaClO₂/NaH₂PO₄) |

| Toluene | Strong oxidation (e.g., KMnO₄/NaOH, heat) |

| Benzoate Ester | Acid or base-catalyzed hydrolysis (e.g., H₂SO₄/H₂O, reflux or NaOH/H₂O, reflux followed by H₃O⁺ workup) |

Multi-Step Synthesis Pathways

Given the functionalities present in this compound, a multi-step synthetic approach is necessary. A plausible synthetic route can be designed by combining the aforementioned strategies. One such hypothetical pathway could commence with a commercially available, appropriately substituted fluorinated starting material.

For instance, a synthesis could start from 3,5-difluoroaniline. The amino group can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. The resulting 3,5-difluorophenol can then undergo etherification with an ethylating agent to yield 1-ethoxy-3,5-difluorobenzene. Subsequent functionalization of the aromatic ring, for example, through a Friedel-Crafts acylation or a formylation reaction, could introduce a carbonyl group, which can then be oxidized to the carboxylic acid.

Alternatively, a route starting from a pre-functionalized benzoic acid derivative could be employed. For example, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid has been reported starting from 2,3,4,5-tetrafluorobenzoic acid, involving nitration, methoxylation, reduction of the nitro group, and diazotization. researchgate.net A similar strategy could potentially be adapted for the synthesis of this compound by carefully selecting the starting material and the sequence of reactions.

Another viable pathway could involve the synthesis of 4-amino-3,5-difluorobenzonitrile as a key intermediate. nih.gov The amino group could be transformed into a hydroxyl group, which is then etherified. The final step would be the hydrolysis of the nitrile to the carboxylic acid. The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile has been demonstrated, involving nitration, reduction, diazotization, and chlorination, with the initial step being the simultaneous hydrolysis of the nitrile and nitration. researchgate.net This highlights the feasibility of manipulating functional groups on a difluorobenzonitrile scaffold.

A summary of a plausible multi-step synthesis is presented in the table below:

| Step | Transformation | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Diazotization and Hydrolysis | 3,5-Difluoroaniline | NaNO₂, H₂SO₄, H₂O, heat | 3,5-Difluorophenol |

| 2 | Williamson Ether Synthesis | 3,5-Difluorophenol | C₂H₅I, K₂CO₃, DMF | 1-Ethoxy-3,5-difluorobenzene |

| 3 | Formylation | 1-Ethoxy-3,5-difluorobenzene | POCl₃, DMF (Vilsmeier-Haack) | 4-Ethoxy-3,5-difluorobenzaldehyde |

| 4 | Oxidation | 4-Ethoxy-3,5-difluorobenzaldehyde | KMnO₄ or NaClO₂ | This compound |

Sequential Halogenation and Etherification Routes

A common and practical approach to the synthesis of this compound involves the etherification of a suitably substituted phenolic precursor. The Williamson ether synthesis is a classic and widely employed method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.

One plausible synthetic pathway commences with a commercially available starting material such as 3,4,5-trifluorobenzoic acid. In this strategy, the fluorine atom at the C4 position, which is para to the carboxylic acid group, is susceptible to nucleophilic aromatic substitution. The electron-withdrawing nature of the carboxyl group and the adjacent fluorine atoms activates the C4 position towards nucleophilic attack.

The reaction would typically involve the deprotonation of ethanol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding ethoxide nucleophile. This is followed by the reaction of the ethoxide with 3,4,5-trifluorobenzoic acid in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The temperature of the reaction would need to be carefully controlled to favor the substitution at the C4 position over other potential side reactions.

Alternatively, a more direct route would start from 4-hydroxy-3,5-difluorobenzoic acid. This precursor can be readily converted to its corresponding phenoxide by treatment with a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The resulting phenoxide then acts as a nucleophile in a Williamson ether synthesis with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄). This reaction is typically carried out in a polar solvent such as acetone or acetonitrile.

A generalized reaction scheme for the etherification of 4-hydroxy-3,5-difluorobenzoic acid is presented below:

Figure 1. General scheme for the Williamson ether synthesis of this compound from 4-hydroxy-3,5-difluorobenzoic acid.

| Starting Material | Reagents | Solvent | General Conditions | Product |

| 4-Hydroxy-3,5-difluorobenzoic acid | 1. Base (e.g., K₂CO₃, NaOH) 2. Ethylating agent (e.g., C₂H₅I, (C₂H₅)₂SO₄) | Acetone, Acetonitrile, DMF | Heating under reflux | This compound |

| 3,4,5-Trifluorobenzoic acid | Sodium ethoxide (NaOEt) | DMF, THF | Controlled heating | This compound |

Table 1. Proposed Reaction Conditions for Sequential Etherification Routes.

Coupling Reactions for Aromatic Scaffold Assembly

The construction of the this compound scaffold can also be envisioned through modern cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. While specific literature for the synthesis of this exact molecule via coupling reactions is sparse, theoretical pathways can be proposed based on well-established methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

A potential retrosynthetic analysis suggests that the target molecule could be assembled from smaller, functionalized building blocks. For instance, a Suzuki-Miyaura coupling could be employed to form a C-C bond between a suitably substituted boronic acid or ester and an aryl halide.

One hypothetical route could involve the coupling of a boronic acid derivative, such as 4-ethoxy-3,5-difluorophenylboronic acid, with a carboxylating agent or a synthon for the carboxylic acid group. However, the synthesis of the required polysubstituted boronic acid might itself be a multi-step process.

A more plausible, albeit still theoretical, approach would be a multi-step sequence involving a key coupling reaction. For example, one could start with a dihalogenated aromatic compound and introduce the ethoxy and carboxyl functionalities in a stepwise manner, utilizing a coupling reaction to introduce one of these groups.

For instance, a Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, is less directly applicable here. However, related palladium-catalyzed C-O coupling reactions (Buchwald-Hartwig etherification) could be a viable strategy. In this scenario, a dihalogenated benzoic acid derivative could be reacted with ethanol in the presence of a palladium catalyst and a suitable ligand to form the ether linkage.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, could be part of a longer synthetic sequence where the alkyne is later converted to a carboxylic acid. However, this would likely be a more circuitous route compared to the direct etherification methods.

Due to the lack of specific examples in the scientific literature for the assembly of this compound via coupling reactions, these routes remain largely theoretical. The choice of catalyst, ligand, base, and solvent would be critical for the success of such a strategy and would require significant empirical optimization.

| Coupling Reaction | Proposed Reactants | Catalyst System (General) | Potential Challenges |

| Suzuki-Miyaura | 4-Ethoxy-3,5-difluorophenylboronic acid + CO₂ source/synthon | Pd catalyst (e.g., Pd(PPh₃)₄), base | Synthesis of the boronic acid precursor |

| Buchwald-Hartwig Etherification | 4-Bromo-3,5-difluorobenzoic acid + Ethanol | Pd catalyst, phosphine (B1218219) ligand, base | Catalyst deactivation, competing reactions |

Table 2. Theoretical Coupling Reaction Strategies for the Synthesis of this compound.

Purification and Isolation Techniques in Academic Synthesis

The purification of this compound following its synthesis is crucial to obtain a product of high purity, suitable for further research or application. The acidic nature of the carboxylic acid group and the presence of the aromatic ring and halogen atoms influence the choice of purification methodology. Standard techniques employed in academic laboratories include chromatographic methods and crystallization-based approaches.

Chromatographic Methodologies

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For this compound, normal-phase or reversed-phase chromatography can be employed.

In normal-phase column chromatography , a polar stationary phase, most commonly silica gel (SiO₂), is used in conjunction with a non-polar mobile phase. The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or diethyl ether is typically used. The polarity of the mobile phase is gradually increased to elute the compounds from the column. Given the polarity of the carboxylic acid group, a relatively polar eluent system would be required to move the product through the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

Reversed-phase high-performance liquid chromatography (HPLC) is a powerful technique for the purification of polar and moderately polar compounds. In this method, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. Preparative HPLC can be used to isolate the pure compound in larger quantities.

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |

| Normal-Phase Column Chromatography | Silica Gel (SiO₂) | Hexane/Ethyl Acetate gradient | The acidic nature of the compound may lead to tailing on the column. |

| Reversed-Phase HPLC | C18-bonded Silica | Water/Acetonitrile with 0.1% TFA | Provides high resolution and is suitable for high-purity isolation. |

Table 3. Common Chromatographic Methods for the Purification of this compound.

Recrystallization and Precipitation Techniques

Recrystallization is an effective and economical method for purifying solid compounds. The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature.

For this compound, a range of solvents could be screened to find the optimal one. Given its structure, solvents such as ethanol, methanol, acetone, ethyl acetate, or mixtures of these with water could be suitable. The process involves dissolving the crude product in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

Precipitation is another technique used for isolation, which is often faster than recrystallization but may result in a less pure product. Precipitation can be induced by changing the pH of the solution. For example, after an aqueous workup of the reaction mixture, this compound, being a carboxylic acid, will be soluble in a basic aqueous solution as its carboxylate salt. Acidification of this solution with a strong acid, such as hydrochloric acid (HCl), will protonate the carboxylate, causing the neutral, less water-soluble benzoic acid derivative to precipitate out of the solution. This precipitate can then be collected by filtration. Often, a recrystallization step is performed on the precipitated solid to achieve higher purity.

| Purification Technique | Principle | Typical Solvents/Reagents | Advantages |

| Recrystallization | Differential solubility at varying temperatures | Ethanol, Methanol, Water, Ethyl Acetate, or mixtures | Can yield highly pure crystalline product. |

| Precipitation | Change in solubility by altering pH | Aqueous base (e.g., NaOH), followed by an acid (e.g., HCl) | Rapid and effective for initial isolation from an aqueous solution. |

Table 4. Recrystallization and Precipitation Techniques for this compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular framework of 4-Ethoxy-3,5-difluorobenzoic acid by probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethoxy group's aliphatic protons and the aromatic protons on the benzene (B151609) ring. The ethoxy group should present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic ethyl pattern arising from spin-spin coupling. The chemical shift of these protons is influenced by the neighboring oxygen atom. The aromatic region is expected to show a single signal for the two equivalent aromatic protons at the C-2 and C-6 positions. The fluorine atoms at positions 3 and 5 will influence the chemical shift and may result in a triplet fine structure for this aromatic signal due to coupling. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | t | 3H | -OCH₂CH ₃ |

| ~4.2 | q | 2H | -OCH ₂CH₃ |

| ~7.5 | t | 2H | Ar-H |

| >10 | br s | 1H | -COOH |

Note: Predicted values are based on analogous compounds. t = triplet, q = quartet, br s = broad singlet.

Carbon-13 (¹³C) NMR for Carbon Skeletal Assignment

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The spectrum is expected to show signals for the two aliphatic carbons of the ethoxy group and four signals for the aromatic carbons, in addition to the carbonyl carbon of the carboxylic acid. The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons directly bonded to fluorine (C-3 and C-5) will exhibit large carbon-fluorine coupling constants (¹JCF), appearing as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | C-F Coupling (Hz) | Assignment |

| ~14 | -OCH₂C H₃ | |

| ~65 | -OC H₂CH₃ | |

| ~110 | C -2, C -6 | |

| ~125 | C -1 | |

| ~150 | (¹JCF) | C -3, C -5 |

| ~155 | C -4 | |

| ~165 | -C OOH |

Note: Predicted values are based on analogous compounds.

Fluorine-19 (¹⁹F) NMR for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, the two fluorine atoms at the C-3 and C-5 positions are chemically equivalent. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorobenzene (B45895) derivative. This signal is anticipated to be a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6).

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~ -110 to -130 | t | F -3, F -5 |

Note: Predicted values are based on analogous compounds. t = triplet.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) would confirm the coupling between the methyl and methylene protons of the ethoxy group through a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and their attached carbons. chemicalbook.com This would definitively link the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum, for example, connecting the ethoxy protons to the ethoxy carbons and the aromatic protons to their respective carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid will give a strong, sharp absorption band around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the ethoxy group will appear just below 3000 cm⁻¹. The C-O stretching of the ether linkage and the C-F stretching vibrations will also be present in the fingerprint region of the spectrum. A study on the related compound 4-ethoxy-2,3-difluorobenzamide (B1393347) provides a reference for some of these vibrational modes. researchgate.net

Table 4: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1100-1300 | Strong | C-F stretch |

Note: Predicted values are based on analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy offers profound insights into the vibrational modes of this compound, complementing infrared spectroscopy by detecting non-polar or weakly polar bond vibrations. While specific experimental Raman data for this compound is not widely published, theoretical and comparative analysis with similar fluorinated benzoic acids allows for the prediction of its characteristic spectral features.

Key expected vibrational modes would include the stretching of the aromatic carbon-carbon bonds, the symmetric and asymmetric stretches of the carboxylic acid group, the distinctive carbon-fluorine stretching vibrations, and the various modes associated with the ethoxy substituent. The presence of the electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the benzene ring is expected to influence the position and intensity of these Raman bands, providing a unique spectral fingerprint for the molecule.

Table 1: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050-3100 |

| Carboxylic Acid O-H Stretch | 2800-3300 (broad) |

| Aliphatic C-H Stretch (Ethoxy) | 2850-2980 |

| Carbonyl C=O Stretch | 1680-1710 |

| Aromatic C=C Stretch | 1580-1620 |

| C-F Stretch | 1100-1300 |

| C-O-C Stretch (Ether) | 1200-1270 |

| Ring Breathing Mode | 780-850 |

Note: The values in this table are predicted based on the analysis of structurally similar compounds and are not from direct experimental measurement of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₈F₂O₃), the calculated monoisotopic mass is 202.0441 g/mol . Experimental HRMS measurements would be expected to yield a value extremely close to this theoretical mass, confirming the compound's elemental composition.

In a patent describing the synthesis of a larger therapeutic compound, this compound was used as a starting material. While the patent provides mass spectrometry data for the final product (m/z 322 [M+H]⁺ and 320 [M-H]⁻), it does not provide the direct HRMS data for the starting acid itself. bldpharm.com

Table 2: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M] | C₉H₈F₂O₃ | 202.0441 |

| [M+H]⁺ | C₉H₉F₂O₃⁺ | 203.0519 |

| [M-H]⁻ | C₉H₇F₂O₃⁻ | 201.0362 |

| [M+Na]⁺ | C₉H₈F₂NaO₃⁺ | 225.0339 |

Gas chromatography coupled with mass spectrometry (GC-MS) would reveal the fragmentation pattern of this compound upon electron ionization. This pattern is instrumental in confirming the arrangement of atoms within the molecule. Expected fragmentation pathways would include the loss of the ethoxy group, the carboxyl group, and potentially rearrangements involving the fluorine atoms. The masses of the resulting fragment ions provide a roadmap to the original structure.

Table 3: Plausible Mass-to-Charge (m/z) Ratios of Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Plausible Structure/Loss | Expected m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 202 |

| [M-CH₃]⁺ | Loss of a methyl radical | 187 |

| [M-C₂H₅]⁺ | Loss of an ethyl radical | 173 |

| [M-OC₂H₅]⁺ | Loss of an ethoxy radical | 157 |

| [M-COOH]⁺ | Loss of the carboxyl group | 157 |

| [C₆H₃F₂O]⁺ | Aromatic fragment | 129 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Predicted λmax Range (nm) | Associated Transition |

|---|---|---|

| Ethanol | 240-260 | π → π* |

| Hexane | 235-255 | π → π* |

| Water | 245-265 | π → π* |

Note: The values in this table are estimations based on the analysis of similar aromatic compounds and are not from direct experimental measurement of this compound.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction (SC-XRD) Studies

As of the latest review of published data, no single-crystal X-ray diffraction studies for 4-Ethoxy-3,5-difluorobenzoic acid are available in the public domain, including the Cambridge Structural Database (CSD). Therefore, the following subsections, which would typically detail the findings from such an analysis, cannot be populated with specific experimental data for the title compound.

Information regarding the unit cell dimensions (a, b, c, α, β, γ) and the crystal system/space group for this compound remains undetermined in the absence of experimental crystallographic data.

A definitive analysis of the molecular conformation, including key torsion angles (e.g., involving the carboxylic acid and ethoxy groups relative to the benzene (B151609) ring) and precise bond lengths and angles for this compound, awaits experimental determination via SC-XRD.

Intermolecular Interactions and Crystal Packing Motifs

While it can be hypothesized that the crystal structure of this compound would feature hydrogen bonding from the carboxylic acid group and potential C-H···F or C-H···O interactions, a detailed and accurate description of these motifs is not possible without experimental data.

The specific nature of the hydrogen bonding network, including the potential formation of carboxylic acid dimers or other hydrogen-bonded chains, has not been experimentally characterized for this compound.

The presence and geometry of any π-stacking interactions between the aromatic rings of adjacent molecules are currently unknown for the solid state of this compound.

Crystallographic and Solid-State Structural Insights into this compound

Initial investigations into the crystallographic and solid-state properties of this compound have yet to yield specific research on its polymorphism or co-crystallization behavior. At present, detailed structural analyses and dedicated studies on the polymorphic forms or co-crystals of this specific compound are not publicly available in the searched scientific literature.

The exploration of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of pharmaceutical and materials science. Different polymorphs of a compound can exhibit varied physicochemical properties, including solubility, melting point, and stability, which are crucial for its application and performance.

Similarly, co-crystallization, a technique involving the combination of a target molecule with a coformer in a crystalline lattice, is a widely used strategy to enhance the properties of active pharmaceutical ingredients and other functional materials. This approach can lead to improved solubility, dissolution rates, and bioavailability.

While extensive research exists on the polymorphism and co-crystallization of various benzoic acid derivatives, specific data for this compound remains elusive in the current body of scientific publications. Further experimental research would be necessary to determine the crystal structure, identify any potential polymorphs, and explore the co-crystallization potential of this compound. Such studies would typically involve techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and thermal analysis to characterize the solid-state forms.

Without experimental data, a detailed discussion on the crystallographic investigations and solid-state structural analysis, including polymorphism and co-crystallization research for this compound, cannot be provided at this time.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, rooted in quantum mechanics, can elucidate electronic structure, molecular geometries, and a host of other properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-Ethoxy-3,5-difluorobenzoic acid, DFT calculations, likely employing a hybrid functional such as B3LYP in conjunction with a basis set like 6-31G(d,p) or larger, would be utilized to determine its ground state electronic structure. These calculations would provide a detailed picture of the electron density distribution, which is crucial for understanding the molecule's stability and reactivity. While specific calculations for this compound are not readily found, studies on analogous molecules like 4-ethoxy-2,3-difluoro benzamide (B126) have successfully used DFT to optimize molecular structures and analyze electronic properties. researchgate.netresearchgate.net

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, offer a higher level of theory. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate molecular properties for this compound. These calculations, while more computationally intensive than DFT, would provide benchmark data for properties such as electron correlation energies and refined molecular geometries.

Geometrical and Electronic Structure Analysis

The insights gained from quantum chemical calculations allow for a detailed analysis of the molecule's geometry and electronic characteristics.

A critical first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of the atoms in the molecule. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The presence of the ethoxy group introduces rotational flexibility, leading to different possible conformers. Computational studies would explore the potential energy surface to identify the global minimum energy conformation and any other low-energy conformers, providing insight into the molecule's flexibility and shape.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-31G(d,p)) |

|---|---|

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-F bond lengths | ~1.34 - 1.36 Å |

| C-O (ether) bond length | ~1.36 - 1.38 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| O-H (carboxyl) bond length | ~0.97 Å |

| C-C-C (aromatic) bond angles | ~118° - 122° |

| O-C-C (ether) bond angle | ~115° - 118° |

Note: This table is illustrative and based on typical values for similar compounds. Specific computational data for this compound is not publicly available.

Frontier Molecular Orbital (FMO) theory is pivotal in describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atoms and the electron-donating ethoxy group would influence the energies of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: This table is illustrative and based on typical values for similar compounds. Specific computational data for this compound is not publicly available.

An Electrostatic Potential Surface (EPS) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules. The EPS map would reveal the electron-rich and electron-poor regions of this compound. It is expected that the oxygen atoms of the carboxyl and ethoxy groups, along with the fluorine atoms, would be regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxyl group and the aromatic protons would likely be regions of positive electrostatic potential (electron-poor), indicating sites for nucleophilic interaction.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These theoretical methods allow for a detailed understanding of the relationship between molecular structure and its spectral signature.

Simulation of Vibrational (IR, Raman) Spectra

The vibrational spectra of this compound can be theoretically predicted using methods such as Density Functional Theory (DFT). By calculating the second derivatives of the energy with respect to the nuclear coordinates, one can determine the frequencies and intensities of the vibrational modes. These calculations, often performed with basis sets like 6-311++G(d,p), help in the assignment of experimental Fourier Transform Infrared (FT-IR) and Raman spectra. For instance, a theoretical study on the related compound 4-ethoxy-2,3-difluoro benzamide demonstrated the use of DFT to assign vibrational modes, including the characteristic C-F stretching vibrations. Although direct simulation data for this compound is not presently available in published literature, the methodology would be similar. The predicted spectra would elucidate the characteristic vibrational frequencies for the carboxylic acid group (O-H and C=O stretching), the ethoxy group (C-O-C stretching and CH2/CH3 deformations), and the fluorinated benzene (B151609) ring (C-F and aromatic C-C stretching).

Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of NMR chemical shifts. This method, typically employed within a DFT framework, calculates the magnetic shielding tensors for each nucleus in the molecule. From these tensors, the isotropic chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F can be determined. These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for confirming the chemical structure of this compound. While specific GIAO calculations for this compound are not found in current literature, the expected ¹H NMR would show signals for the ethyl group's methylene (B1212753) and methyl protons and the aromatic proton. The ¹³C NMR would provide shifts for all nine carbon atoms, and the ¹⁹F NMR would show a single resonance for the two equivalent fluorine atoms.

Prediction of Electronic Absorption (UV-Vis) Spectra (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the preeminent method for calculating the electronic absorption spectra of molecules. This approach computes the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, TD-DFT calculations would likely predict π → π* transitions associated with the substituted benzene ring. The positions of the fluorine and ethoxy substituents would influence the energies of the molecular orbitals and thus the predicted absorption wavelengths. The calculations can be performed in both the gas phase and in various solvents to simulate experimental conditions more accurately.

Molecular Interactions and Binding Affinity Predictions

Theoretical methods are also employed to predict how this compound might interact with biological targets, which is crucial for applications in medicinal chemistry.

Molecular Docking for Ligand-Target Recognition and Interaction Energy Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor or enzyme. This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds (e.g., involving the carboxylic acid group) and hydrophobic interactions, that stabilize the ligand-target complex. The interaction energy, a key output of docking simulations, provides a quantitative estimate of the binding strength.

Quantitative Structure-Activity Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the biological activity of a series of compounds to their physicochemical properties, which are represented by numerical values known as descriptors. For a compound like this compound, a wide range of theoretical descriptors can be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) parameters. If a dataset of structurally related compounds with known biological activities were available, a QSAR model could be developed. This model could then be used to predict the activity of this compound and to guide the design of new analogues with potentially enhanced activity.

Chemical Reactivity, Derivatization, and Functionalization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of various derivatives.

Esterification Reactions for Ester Derivatives

4-Ethoxy-3,5-difluorobenzoic acid can be converted to its corresponding esters through several standard esterification methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an alcohol. Another approach involves reaction with an alkyl halide in the presence of a non-nucleophilic base.

Table 1: General Esterification Strategies

| Method | Reagents | General Reaction |

|---|---|---|

| Fischer-Speier | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | This compound + R'-OH ⇌ 4-Ethoxy-3,5-difluorobenzoate ester + H₂O |

| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Alcohol (R'-OH), Base (e.g., Pyridine) | 1. Formation of 4-Ethoxy-3,5-difluorobenzoyl chloride 2. Reaction with alcohol to yield the ester |

Amidation Reactions for Amide Derivatives

The synthesis of amide derivatives from this compound is a crucial transformation for introducing nitrogen-containing functional groups. The most direct method involves the activation of the carboxylic acid followed by the addition of an amine.

One common strategy is the conversion of the carboxylic acid to its corresponding acid chloride, which then reacts exothermically with a primary or secondary amine to form the amide bond. This two-step process is highly efficient.

Alternatively, direct amide bond formation can be accomplished using a variety of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate the reaction between the carboxylic acid and the amine under mild conditions, minimizing side reactions.

Table 2: General Amidation Strategies

| Method | Reagents | General Reaction |

|---|---|---|

| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) 2. Amine (R'R''NH), Base (optional) | 1. Formation of 4-Ethoxy-3,5-difluorobenzoyl chloride 2. Reaction with amine to yield the amide |

Formation of Acid Halides and Anhydrides

The carboxylic acid can be readily converted into more reactive acyl halides, which are valuable intermediates in organic synthesis.

Acid Chlorides: The most common method for preparing 4-Ethoxy-3,5-difluorobenzoyl chloride is the reaction of the parent carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org Thionyl chloride reactions can be run neat or in an inert solvent, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which simplifies purification. Oxalyl chloride is often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM) for a milder transformation. wikipedia.org A patent describing the synthesis of a related compound, 2-chloro-4,5-difluorobenzoic acid, details its conversion to the corresponding benzoyl chloride using thionyl chloride. google.com

Acid Anhydrides: Symmetrical anhydrides of this compound can be prepared from the corresponding acid chloride. The reaction of one equivalent of 4-Ethoxy-3,5-difluorobenzoyl chloride with one equivalent of this compound (or its carboxylate salt) in the presence of a non-nucleophilic base like pyridine (B92270) yields the anhydride.

Reactions Involving the Ethoxy Group

The ethoxy group, while generally stable, can undergo specific reactions, particularly under harsh conditions or through radical pathways.

Ether Cleavage Reactions

The ether linkage in this compound can be cleaved under strongly acidic conditions. youtube.com This reaction is typically performed with strong hydrogen halide acids, such as hydrogen iodide (HI) or hydrogen bromide (HBr), often at elevated temperatures. wikipedia.org

The mechanism involves the initial protonation of the ether oxygen, which turns the ethoxy group into a good leaving group (ethanol). youtube.comyoutube.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the ethyl group via an SN2 mechanism to produce an ethyl halide and the corresponding phenol. wikipedia.org In this specific case, the products would be 3,5-difluoro-4-hydroxybenzoic acid and the corresponding ethyl halide (e.g., bromoethane (B45996) or iodoethane). The phenolic product is resistant to further reaction with the hydrogen halide under these conditions.

Table 3: Ether Cleavage Reaction

| Reagent | Expected Products | Mechanism |

|---|

Modification of the Aliphatic Chain

The aliphatic ethyl chain of the ethoxy group can be functionalized, most commonly through free-radical halogenation. wikipedia.org This type of reaction is initiated by UV light or a radical initiator and typically involves reagents like N-bromosuccinimide (NBS) for bromination or chlorine gas (Cl₂) for chlorination. orgoreview.com

The reaction proceeds by abstracting a hydrogen atom from the ethyl chain to form a radical intermediate. For the ethoxy group, there are two possible positions for halogenation: the α-carbon (adjacent to the ether oxygen) and the β-carbon (the terminal methyl group). Halogenation is highly selective for the position that forms the most stable radical intermediate. orgoreview.com The α-position is analogous to a benzylic position, and a radical at this site experiences stabilization from the adjacent oxygen atom's lone pairs. youtube.com This stabilization makes the α-hydrogen more susceptible to abstraction than the hydrogens on the β-carbon. youtube.com Therefore, free-radical halogenation of this compound is expected to yield predominantly the 1-haloethoxy derivative.

Table 4: Predicted Side-Chain Halogenation

| Reagent | Expected Major Product | Mechanism |

|---|---|---|

| N-Bromosuccinimide (NBS), Light/Heat | 4-(1-Bromoethoxy)-3,5-difluorobenzoic acid | Free-radical substitution |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorinated Ring

The fluorinated aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being a direct consequence of the electronic properties of the substituents.

Regioselectivity and Reaction Mechanisms

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, the substitution pattern is primarily controlled by the activating, ortho-, para-directing ethoxy group. The two fluorine atoms and the carboxylic acid group are deactivating and meta-directing. The strong activating effect of the ethoxy group, through resonance donation of its lone pair of electrons, outweighs the deactivating effects of the other substituents. Therefore, incoming electrophiles will be directed to the positions ortho and para to the ethoxy group. However, the para position is already occupied by the carboxylic acid. The positions ortho to the ethoxy group are also meta to the deactivating fluorine and carboxylic acid groups. This leads to a strong regiochemical preference for substitution at the C2 and C6 positions.

The mechanism proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the rate and regioselectivity of the reaction. For substitution at the C2 or C6 position, the positive charge can be delocalized onto the oxygen atom of the ethoxy group, a highly stabilizing resonance structure.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the ring is also possible, particularly at the positions activated by the electron-withdrawing fluorine atoms. researchgate.netlibretexts.org For SNAr to occur, the aromatic ring must be substituted with strong electron-withdrawing groups, and there must be a good leaving group (in this case, fluoride). libretexts.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In the case of this compound, a strong nucleophile could potentially displace one of the fluorine atoms at the C3 or C5 position. The regioselectivity between these two positions would be influenced by the steric hindrance and the electronic environment created by the adjacent ethoxy and carboxylic acid groups.

Introduction of Additional Substituents

The introduction of further substituents onto the aromatic ring can be achieved through various synthetic strategies. For instance, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur at the C2 and C6 positions.

Conversely, nucleophilic aromatic substitution could be employed to introduce a range of nucleophiles, such as amines, alkoxides, or thiolates, by displacing one of the fluorine atoms. The success of such reactions would depend on the nucleophilicity of the incoming group and the reaction conditions employed.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions provide a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. For these reactions to be successful, the benzoic acid would typically first be converted to an aryl halide or triflate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govnih.gov To utilize this compound in a Suzuki-Miyaura coupling, it would first need to be converted to an aryl halide, for example, by introducing a bromine or iodine atom at the C2 or C6 position via electrophilic halogenation. Subsequent coupling with a boronic acid or ester would then allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups. The choice of palladium catalyst and ligands is crucial for achieving high yields, with bulky, electron-rich phosphine (B1218219) ligands often being effective. nih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govmdpi.com Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required. The reaction with an alkene in the presence of a palladium catalyst and a base would yield a substituted alkene derivative. The regioselectivity and stereoselectivity of the Heck reaction are generally well-controlled.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgsioc-journal.cn An aryl halide derivative of this compound could be coupled with a variety of terminal alkynes to introduce an alkynyl substituent. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orglibretexts.org

| Coupling Reaction | Required Substrate Modification | Typical Coupling Partner | Key Catalyst Components |

| Suzuki-Miyaura | Halogenation (e.g., at C2/C6) | Boronic acid/ester | Palladium catalyst, phosphine ligand, base |

| Heck | Halogenation (e.g., at C2/C6) | Alkene | Palladium catalyst, base |

| Sonogashira | Halogenation (e.g., at C2/C6) | Terminal alkyne | Palladium catalyst, copper(I) co-catalyst, base |

Development of Functional Derivatives and Precursors

The carboxylic acid functionality of this compound is a key handle for the development of a wide array of functional derivatives and precursors for more complex molecular architectures.

Standard organic transformations can be applied to the carboxyl group to generate a variety of useful intermediates. For instance, esterification with different alcohols can be used to modify the solubility and reactivity of the molecule. Amide bond formation with a diverse range of primary and secondary amines, often facilitated by coupling reagents such as HATU or EDC, leads to the synthesis of a library of amides. These amides are of particular interest in medicinal chemistry due to their prevalence in biologically active compounds.

Furthermore, the carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized, for example, by conversion to an aldehyde or an alkyl halide. These transformations significantly increase the synthetic versatility of this compound, allowing for its incorporation into a broader range of target molecules.

Applications As a Strategic Building Block in Advanced Organic Synthesis and Materials Science

An Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of fluorine atoms and an ethoxy group on the benzene (B151609) ring makes 4-Ethoxy-3,5-difluorobenzoic acid a valuable intermediate in the synthesis of a variety of complex organic molecules. The fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of a target molecule, while the ethoxy group can be a key point for further chemical modification.

Precursor for Advanced Pharmaceutical Scaffolds

While direct examples of marketed drugs derived from this compound are not extensively documented in publicly available literature, the broader class of fluorinated benzoic acids is well-established in medicinal chemistry. For instance, various difluorobenzoic acid derivatives serve as crucial intermediates in the synthesis of a range of pharmaceuticals. The presence of fluorine can enhance a drug's binding affinity to its target and improve its pharmacokinetic profile. It is plausible that this compound is utilized in a similar capacity, serving as a foundational scaffold for the creation of new therapeutic agents. Research on related compounds, such as 2,4-difluorobenzoic acid, shows its use as an intermediate in the synthesis of antifungal agents like fluconazole (B54011) and voriconazole. google.com This highlights the potential of difluorobenzoic acid structures in developing potent pharmaceuticals.

Building Blocks for Agrochemical Compounds

In the field of agrochemicals, the introduction of fluorine atoms into active compounds is a common strategy to enhance their efficacy and stability. Fluorinated compounds often exhibit improved herbicidal, insecticidal, or fungicidal activity. Although specific agrochemicals derived directly from this compound are not prominently reported, the general importance of fluorinated benzoic acids as building blocks in this industry is recognized. The structural motifs present in this compound could be incorporated into new generations of crop protection agents to improve their performance and environmental profile.

Role in the Development of Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, this compound and its derivatives are valuable in the synthesis of various specialty chemicals. The commercial availability of related compounds like 4-Ethoxy-3,5-difluoroaniline and 4-Ethoxy-3,5-difluorobenzoyl chloride indicates their utility as versatile reagents in organic synthesis. These derivatives can be used to introduce the 4-ethoxy-3,5-difluorophenyl moiety into a wide range of molecules, leading to the creation of specialty chemicals with specific desired properties for various industrial applications.

Contribution to Fluorescent Probe and Imaging Agent Synthesis

The development of fluorescent probes and imaging agents is a rapidly advancing area of research. While there is no direct evidence of this compound being used in the synthesis of specific fluorescent probes in the reviewed literature, the fundamental principles of fluorophore design suggest its potential in this field. The electronic properties of the fluorinated aromatic ring could be harnessed to modulate the absorption and emission spectra of a fluorescent molecule. By incorporating this benzoic acid derivative into larger conjugated systems, it may be possible to create novel dyes and probes for various bio-imaging applications.

Potential in Material Science and Optoelectronic Applications

The unique combination of an electron-donating ethoxy group and electron-withdrawing fluorine atoms makes this compound an interesting candidate for applications in materials science, particularly in the field of liquid crystals and optoelectronics. The polarity and polarizability of the molecule can influence its self-assembly into ordered structures, a key requirement for liquid crystalline behavior.

Research on analogous structures, such as other 3,5-difluorobenzoic acid derivatives, has demonstrated their utility in the synthesis of liquid crystal materials. The presence of the ethoxy group in this compound could further modulate the mesophase behavior and clearing points of such materials.

In the broader context of optoelectronics, fluorinated aromatic compounds are known to possess desirable properties for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can improve charge injection and transport properties. While specific research on this compound in this area is not yet prominent, its structural features align with the design principles for high-performance organic electronic materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-ethoxy-3,5-difluorobenzoic acid, and how can purity (>98%) be achieved?

- Synthesis Steps :

- Start with halogenated precursors (e.g., 3,5-difluorobenzoic acid derivatives). Introduce the ethoxy group via nucleophilic substitution under controlled conditions (e.g., using ethoxide ions).

- Purification involves recrystallization from ethanol or column chromatography to remove unreacted starting materials and by-products .

- Purity Optimization : Use HPLC or GC-MS to monitor reaction progress. High purity (>98%) is achieved through repeated recrystallization in polar aprotic solvents like dimethylformamide (DMF) .

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR : <sup>1</sup>H and <sup>19</sup>F NMR confirm substitution patterns (e.g., ethoxy at C4, fluorines at C3/C5). <sup>13</sup>C NMR verifies the carboxylic acid moiety .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M-H]<sup>-</sup> at m/z 201.06) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions in solid-state studies .

Q. How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity?

- The meta -fluorine atoms deactivate the benzene ring, directing electrophilic substitution to the para position relative to the ethoxy group. This enhances regioselectivity in reactions like nitration or halogenation .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Reaction Optimization :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Catalytic Cu(I) or Pd(II) reduces side reactions (e.g., over-fluorination) .

- By-Product Analysis : Common by-products include 3-ethoxy-4,5-difluorobenzoic acid (regioisomer) and de-ethoxy derivatives. These are separable via reverse-phase HPLC .

Q. How can computational modeling predict the biological activity of this compound?

- Docking Studies : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or dopamine receptors, leveraging structural analogs (e.g., 4-bromo-2,5-difluorobenzoic acid’s dopaminergic modulation ).

- QSAR Models : Correlate substituent electronegativity (fluorine/ethoxy) with anti-inflammatory or CNS activity .

Q. What are the challenges in using this compound as a building block for metal-organic frameworks (MOFs)?

- Coordination Chemistry : The carboxylic acid group binds to metal nodes (e.g., Zn, Cu), but steric hindrance from ethoxy/fluorine may limit pore accessibility.

- Stability : Fluorine substituents enhance thermal stability but reduce solubility in aqueous media, requiring solvent optimization (e.g., DMSO/water mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.